4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne
Overview
Description
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is a polyethylene glycol (PEG) derivative containing two propargyl groups. These propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various applications .
Mechanism of Action
Target of Action
Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .
Mode of Action
The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .
Pharmacokinetics
The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in Bis-propargyl-PEG8 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of Bis-propargyl-PEG8 involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in Bis-propargyl-PEG8 undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows Bis-propargyl-PEG8 to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is synthesized by reacting polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole linkage, which is highly useful in bioconjugation and material science applications .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked compound, which can be further utilized in various applications such as drug delivery systems and biomolecule conjugation .
Scientific Research Applications
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis-propargyl-PEG4: Similar structure but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Bis-propargyl-PEG12: Longer PEG spacer, which can affect the flexibility and hydrophilicity of the compound.
Propargyl-PEG-NHS: Contains a single propargyl group and an NHS ester, used for different types of bioconjugation reactions.
Uniqueness
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne stands out due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it highly versatile for a wide range of applications, from drug delivery to material science .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUWMSMSQUEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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